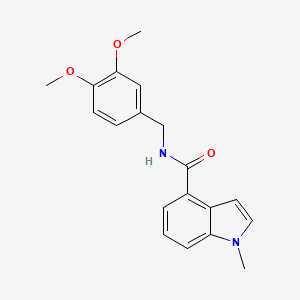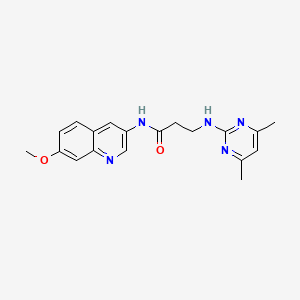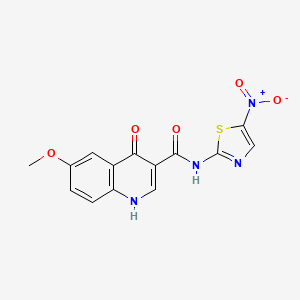![molecular formula C20H29N3O4 B10997185 [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997185.png)
[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptapyridazinone core, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. The initial step often includes the formation of the cycloheptapyridazinone core through a cyclization reaction. This is followed by the introduction of the acetylamino group and the cyclohexylacetic acid moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexyl]acetic acid: This compound shares a similar core structure but may have different functional groups attached.
Cycloheptapyridazinone derivatives: These compounds have a similar cycloheptapyridazinone core but differ in their side chains and functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H29N3O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[1-[[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H29N3O4/c24-17(21-14-20(12-19(26)27)9-5-2-6-10-20)13-23-18(25)11-15-7-3-1-4-8-16(15)22-23/h11H,1-10,12-14H2,(H,21,24)(H,26,27) |
InChI Key |
MYUGJNSKWCXCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10997136.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10997143.png)
![4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B10997146.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B10997158.png)



![N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997193.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10997205.png)
